4-Isocyanato-TEMPO

Übersicht

Beschreibung

4-Isocyanato-TEMPO is a spin labeling reagent used to label the 2’-position in RNA . It has been used to study HIV-1 transactivation response RNA and hammerhead ribosome dynamics by electron paramagnetic resonance (EPR) spectroscopy .

Synthesis Analysis

4-Isocyanato-TEMPO can be prepared from 4-amino-TEMPO . It easily reacts with selected amines yielding urea derivatives . This spin-labeling protocol has been applied primarily to RNA, but is also applicable to DNA .Molecular Structure Analysis

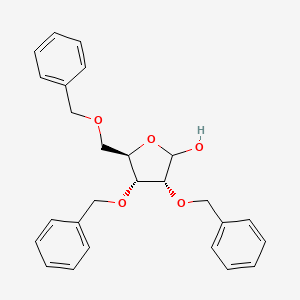

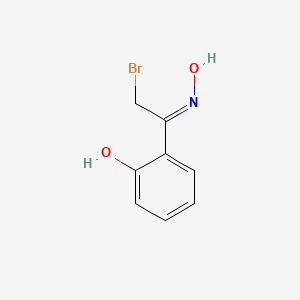

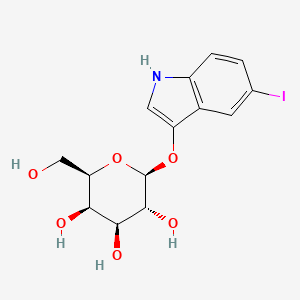

The molecular formula of 4-Isocyanato-TEMPO is C10H17N2O2 . The molecular weight is 197.25 .Chemical Reactions Analysis

4-Isocyanato-TEMPO is used for postsynthetic modification of site-specifically 2’-amino-modified nucleic acids . It has been used in the synthesis of novel TEMPO stable free (poly)radical derivatives .Physical And Chemical Properties Analysis

4-Isocyanato-TEMPO is a crystalline solid . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) .Wissenschaftliche Forschungsanwendungen

Nucleic Acid Research : A notable application is in the field of nucleic acid research. 4-Isocyanato-TEMPO has been used for the site-specific incorporation of nitroxide spin-labels into nucleic acids, particularly RNA, aiding in the investigation of nucleic acid structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy. This methodology enables the measurement of distances, solvent accessibilities, and conformational dynamics in nucleic acids (Edwards & Sigurdsson, 2007).

Spin Labeling in RNA Research : Another significant application is in the field of RNA research. 4-Isocyanato-TEMPO is used in postsynthetic labeling of 2'-amino groups in RNA. This approach has been fundamental in elucidating the structure and dynamics of nucleic acids through EPR spectroscopy. It offers a quantitative and selective modification method, although there are some limitations related to the spin-labeling protocol and the flexibility of the spin label itself (Saha, Jagtap, & Sigurdsson, 2015).

Anti-Angiogenic Properties : 4-Isocyanato-TEMPO has shown potential in anti-angiogenesis therapies. It inhibits angiogenesis by suppressing VEGFR2 and Tie2 phosphorylation, affecting the viability of neoplastic and endothelial cells, which suggests its potential use in cancer research (Liu et al., 2016).

Fluorescent Probing : It has applications in detecting 4-hydroxy-TEMPO radicals in biological systems. A novel fluorimetric method using dihydroxycoumarins as fluorescent probes has been developed for the detection and quantitative determination of 4-hydroxy-TEMPO in aqueous solutions, highlighting its relevance in biological and clinical research (Żamojć et al., 2015).

Cytotoxicity and Autophagy in HepG2 Cells : The compound is also used in studies investigating cytotoxicity, autophagy, and DNA damage in human HepG2 hepatoma cells. 4-Isocyanato-TEMPO induces oxidative stress, DNA damage, and activates MAPK signaling pathways, contributing to the understanding of cellular responses to oxidative stress (Zhang et al., 2018).

Electrochemical Applications : In another study, 4-Amino-2,2,6,6-tetramethyl-1-piperridine N-oxyl (a derivative of 4-Isocyanato-TEMPO) was attached to graphene oxide surfaces for electrocatalytic applications. This demonstrates the potential of 4-Isocyanato-TEMPO derivatives in developing new materials for electrochemical sensors and devices (Yuan et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-isocyanato-2,2,6,6-tetramethyl-1-oxidopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIRLWXVLZEWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O-])(C)C)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isocyanato-TEMPO | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)